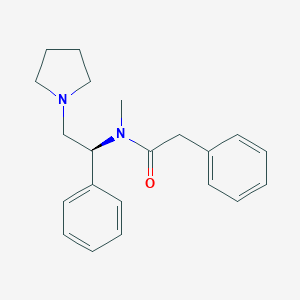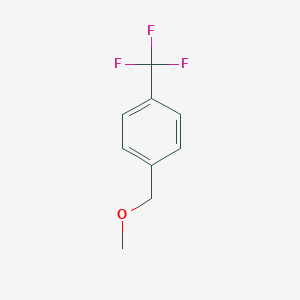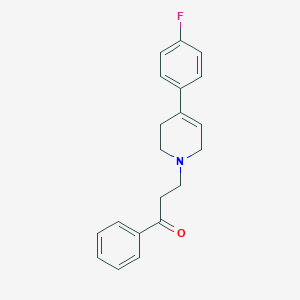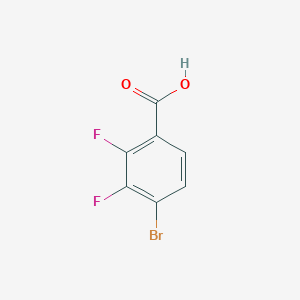
Mppepa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mppepa, also known as 2-methyl-6-(phenylethynyl) pyridine, is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a promising target for the treatment of various neurological disorders.
作用机制
Mppepa acts as a positive allosteric modulator of the α7nAChR. This receptor is widely distributed in the brain and plays a crucial role in various cognitive processes, including learning and memory. Mppepa enhances the activity of the α7nAChR by increasing the receptor's sensitivity to acetylcholine, resulting in improved cognitive function.
Biochemical and Physiological Effects:
Mppepa has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are important for regulating mood and behavior. Additionally, Mppepa has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
实验室实验的优点和局限性
Mppepa has several advantages for use in lab experiments. It is a potent and selective modulator of the α7nAChR, making it an ideal tool for studying the role of this receptor in various neurological disorders. Additionally, Mppepa has a long half-life, which allows for sustained modulation of the receptor. However, one limitation of using Mppepa in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the use of Mppepa in scientific research. One potential direction is the development of Mppepa-based therapies for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to explore the potential use of Mppepa in the treatment of mood disorders such as depression and anxiety. Finally, the development of more selective and potent modulators of the α7nAChR may lead to the discovery of new therapies for a range of neurological disorders.
合成方法
Mppepa can be synthesized using a two-step procedure. The first step involves the reaction of Mppepabromo pyridine with phenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of Mppepa(phenylethynyl) pyridine bromide. The second step involves the substitution of the bromide with fluoride using potassium fluoride in dimethyl sulfoxide. This reaction results in the formation of Mppepa.
科学研究应用
Mppepa has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, Mppepa has been shown to have potential therapeutic benefits for the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
属性
CAS 编号 |
157947-87-0 |
|---|---|
产品名称 |
Mppepa |
分子式 |
C21H26N2O |
分子量 |
322.4 g/mol |
IUPAC 名称 |
N-methyl-2-phenyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C21H26N2O/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19/h2-7,10-13,20H,8-9,14-17H2,1H3/t20-/m1/s1 |
InChI 键 |
OVZWUDZIAAHNFG-HXUWFJFHSA-N |
手性 SMILES |
CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
规范 SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
同义词 |
MPPEPA N-methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)










![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)

